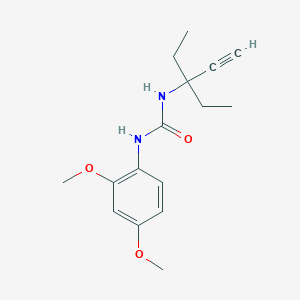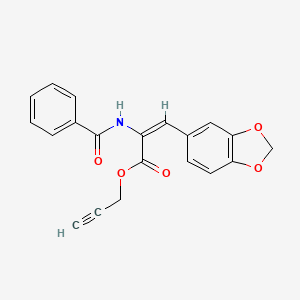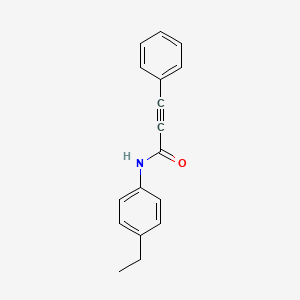![molecular formula C16H13ClO2 B5319623 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPOB and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, CPOB may reduce inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPOB inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that CPOB reduces inflammation and the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. However, more research is needed to fully understand the biochemical and physiological effects of CPOB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It has also been shown to have low toxicity in vitro and in vivo. However, CPOB has some limitations. It is not water-soluble, which may limit its use in certain experiments. It also has limited stability in solution, which may affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and breast cancer. Another direction is to study its potential use as a pesticide and its effectiveness against different pests. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of CPOB.
Métodos De Síntesis
The synthesis of 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde has been achieved using different methods. One of the methods involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cinnamyl alcohol in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cinnamaldehyde in the presence of a catalyst. Both methods yield CPOB with high purity and yield.
Aplicaciones Científicas De Investigación
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde has been studied extensively for its potential applications in various fields. In the field of medicine, CPOB has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and breast cancer. In the field of agriculture, CPOB has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests, including the tobacco hornworm and the Colorado potato beetle.
Propiedades
IUPAC Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXLOKQKSPQFC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)


![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)
